Trandolapril D5

Description

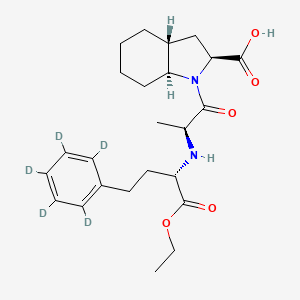

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFJYXUZANRPDJ-YFCLCGKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Trandolapril-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Trandolapril, with a specific focus on a proposed method for its isotopic labeling to produce Trandolapril-D5. The document details the mechanism of action of Trandolapril through the Renin-Angiotensin-Aldosterone System (RAAS), outlines a potential synthetic pathway for the deuterated analog, and presents hypothetical characterization data. This guide is intended to serve as a valuable resource for professionals in drug development and research who are working with or developing isotopically labeled standards.

Introduction to Trandolapril

Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction.[1][2][3] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Trandolaprilat is approximately eight times more potent than trandolapril in inhibiting ACE.[3][4] The long duration of action of trandolapril allows for once-daily dosing, which is a significant clinical advantage.

Isotopically labeled compounds, such as Trandolapril-D5, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies. They are used as internal standards for quantitative bioanalysis by mass spectrometry, enabling accurate and precise measurement of the unlabeled drug in biological matrices. The five deuterium atoms in Trandolapril-D5 provide a distinct mass shift, facilitating its differentiation from the endogenous or administered unlabeled drug.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Trandolapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. A simplified diagram of the RAAS pathway and the site of action of Trandolapril is presented below.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Trandolaprilat.

Synthesis of Trandolapril

The synthesis of Trandolapril is a multi-step process that has been described in various patents. A common approach involves the condensation of two key intermediates: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (TECA) and (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.

A generalized experimental workflow for the synthesis is outlined below.

Caption: Generalized workflow for the synthesis of Trandolapril.

Proposed Synthesis and Isotopic Labeling of Trandolapril-D5

While specific, publicly available experimental protocols for the synthesis of Trandolapril-D5 are scarce, a plausible synthetic route can be proposed based on established deuteration methodologies and the known synthesis of Trandolapril. The deuterium atoms are most likely introduced via a deuterated starting material. A common strategy for introducing a D5 label on a phenyl ring is to use a deuterated precursor in the synthesis of one of the key intermediates.

In this proposed synthesis, the deuterium atoms are incorporated into the phenyl ring of the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (TECA) intermediate. This would involve starting with benzene-d6 and converting it to the required deuterated side chain.

Proposed Experimental Protocol

Step 1: Synthesis of Deuterated Phenylalaninol

A plausible route would start with L-phenylalanine-d5, which can be synthesized from benzene-d6. This deuterated amino acid would then be reduced to the corresponding amino alcohol, L-phenylalaninol-d5.

Step 2: Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenyl-d5-propyl]-L-alanine (TECA-d5)

The deuterated phenylalaninol-d5 would then be used in a multi-step synthesis to generate the key intermediate, TECA-d5.

Step 3: Condensation with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

The deuterated intermediate, TECA-d5, would then be condensed with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid using standard peptide coupling reagents to form Trandolapril-D5.

Step 4: Purification

The final product, Trandolapril-D5, would be purified by techniques such as column chromatography or crystallization to achieve high chemical and isotopic purity.

The logical relationship for this proposed synthesis is depicted in the following diagram.

Caption: Proposed synthetic pathway for Trandolapril-D5.

Data Presentation

Due to the proprietary nature of isotopically labeled standard synthesis, detailed quantitative data for Trandolapril-D5 is not publicly available. The following tables present a hypothetical but representative summary of the expected data for a successful synthesis.

Reaction Parameters (Hypothetical)

| Parameter | Value |

| Condensation Reaction | |

| TECA-d5 (mol eq) | 1.0 |

| (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (mol eq) | 1.1 |

| Coupling Agent (e.g., DCC/HOBt) | 1.2 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | |

| Method | Silica Gel Chromatography |

| Eluent | Ethyl Acetate / Hexane Gradient |

| Overall Yield | 60-70% (from TECA-d5) |

Characterization Data (Hypothetical)

| Analysis | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.2% |

| Isotopic Purity (LC-MS) | ≥ 98% D5 | 99.5% |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 436.29 | Observed m/z 436.3 |

| ¹H NMR | Conforms to structure with reduced signal intensity in the phenyl region | Conforms |

| ¹³C NMR | Conforms to structure | Conforms |

Conclusion

This technical guide has provided a detailed overview of the synthesis of Trandolapril and a proposed methodology for the preparation of its deuterated analog, Trandolapril-D5. The mechanism of action through the RAAS has been illustrated, and a potential synthetic workflow for the isotopically labeled compound has been outlined. While specific experimental data for the synthesis of Trandolapril-D5 is not publicly available, the proposed route and hypothetical data provide a valuable framework for researchers and scientists in the field of drug development and bioanalysis. The use of Trandolapril-D5 as an internal standard is crucial for the accurate quantification of Trandolapril in biological systems, supporting essential pharmacokinetic and metabolic studies.

References

- 1. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trandolapril: a newer angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Stability and Storage of Trandolapril D5

This guide provides a comprehensive overview of the stability and storage of Trandolapril D5, a deuterated analog of Trandolapril. The information presented is primarily based on stability studies conducted on Trandolapril, as specific stability data for this compound is not extensively available in the public domain. It is a well-established principle in medicinal chemistry that deuterium substitution does not significantly alter the chemical stability of a molecule. Therefore, the degradation pathways and stability profile of Trandolapril serve as a reliable surrogate for understanding the stability of this compound.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and visual representations of degradation pathways and experimental workflows to support further research and development.

Overview of Trandolapril Stability

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] Stability studies are crucial to ensure its safety, efficacy, and shelf-life. Forced degradation studies on Trandolapril have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[2][3][4]

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies performed on Trandolapril. These results provide an insight into the potential stability of this compound under similar stress conditions.

Table 1: Summary of Forced Degradation Studies on Trandolapril

| Stress Condition | Time | Assay of Active Substance (%) | Mass Balance (%) | Major Degradation Products (Relative Retention Time - RRT) | Reference |

| Acidic Hydrolysis (0.01 N HCl, 50°C) | 15 min | 93.0 | 99.1 | Not Specified | [4] |

| Basic Hydrolysis (0.01 N NaOH, 50°C) | 30 min | 86.8 | 98.9 | 0.31, 0.39, 1.11 | |

| Oxidative (1% H₂O₂, 50°C) | 2 h | 90.5 | 99.2 | 0.39, 1.10, 2.51 | |

| Thermal (Solid State, 80°C) | 48 h | No significant degradation | - | - | |

| Photolytic (Solid State, UV light) | 7 days | No significant degradation | - | - |

Table 2: HPLC Method Parameters for Stability Indicating Assay

| Parameter | Value | Reference |

| Column | Xterra MS C18 (dimensions not specified) | |

| Mobile Phase | Gradient elution with aqueous potassium dihydrogen phosphate (pH 3.0) and acetonitrile | |

| Column Temperature | 35°C | |

| Retention Time of Trandolapril | 15.58 minutes | |

| Linearity Range | 0.10 to 3.0 µg/mL | |

| Correlation Coefficient (r) | 0.999 | |

| Recovery | 97.98 to 100.55% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability testing of Trandolapril, which can be adapted for this compound.

3.1. Forced Degradation Study Protocol

This protocol is based on the methods described in the cited literature.

-

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

-

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.01 N

-

Sodium hydroxide (NaOH), 0.01 N

-

Hydrogen peroxide (H₂O₂), 1%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (HPLC grade)

-

Orthophosphoric acid (for pH adjustment)

-

-

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of this compound in 0.01 N HCl. Incubate the solution at 50°C for 15 minutes. After incubation, neutralize the solution with an appropriate amount of 0.01 N NaOH.

-

Base Hydrolysis: Dissolve a known amount of this compound in 0.01 N NaOH. Incubate the solution at 50°C for 30 minutes. After incubation, neutralize the solution with an appropriate amount of 0.01 N HCl.

-

Oxidative Degradation: Dissolve a known amount of this compound in a 1% H₂O₂ solution. Incubate the solution at 50°C for 2 hours.

-

Thermal Degradation: Place a known amount of solid this compound in a temperature-controlled oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose a known amount of solid this compound to UV light (e.g., in a photostability chamber) for 7 days. A control sample should be kept in the dark under the same temperature conditions.

-

Sample Analysis: For all stressed samples, dilute to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

-

3.2. Stability-Indicating HPLC Method

This protocol is a generalized procedure based on published methods.

-

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Xterra MS C18 or equivalent).

-

Mobile Phase A: Aqueous potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

Elution: A gradient elution program should be developed to achieve optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10-20 µL.

-

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization of Degradation and Experimental Workflow

4.1. Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability testing of a drug substance like this compound.

Caption: Logical workflow for stability testing of this compound.

4.2. Proposed Degradation Pathway of Trandolapril

Based on the lability of the ester and amide bonds in the Trandolapril molecule, a simplified degradation pathway under hydrolytic conditions is proposed. Trandolapril is a prodrug that is converted to its active metabolite, trandolaprilat, via cleavage of the ethyl ester. This hydrolysis can also occur as a degradation pathway. Further degradation can occur through the hydrolysis of the amide bond.

Caption: Proposed degradation pathway of Trandolapril.

Storage Recommendations

Based on the available stability data for Trandolapril, the following storage conditions are recommended for this compound to ensure its long-term stability:

-

Temperature: Store at controlled room temperature, 20-25°C (68-77°F).

-

Container: Dispense in a well-closed container to protect from moisture.

-

Light: Although photostability studies on the solid drug did not show significant degradation, protection from light is a general good practice for storing pharmaceutical substances.

For solutions of this compound, especially in aqueous media, stability is limited. Acidic and basic conditions, as well as the presence of oxidizing agents, should be avoided to prevent degradation. If solutions are to be stored, they should be kept at refrigerated temperatures (2-8°C) and used as quickly as possible.

Conclusion

The stability profile of this compound is expected to be very similar to that of Trandolapril. The primary degradation pathways involve hydrolysis of the ester and amide functionalities, particularly under acidic and basic conditions, and oxidation. The compound is relatively stable to heat and light in its solid form. For optimal stability, this compound should be stored in a well-closed container at controlled room temperature. The provided experimental protocols and workflows offer a robust framework for conducting detailed stability studies on this compound to establish its intrinsic stability and define appropriate storage and handling procedures.

References

Trandolapril D5: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Trandolapril D5, a deuterated internal standard essential for pharmacokinetic and bioanalytical studies. The document outlines the typical data and methodologies presented in a Certificate of Analysis (CoA) and details the rigorous purity assessment required for this analytical reference material. The information herein is designed to assist researchers in understanding and verifying the quality of this compound for reliable and accurate experimental outcomes.

Certificate of Analysis (CoA)

A Certificate of Analysis for this compound is a formal document that confirms the identity, purity, and quantity of the material. It is a critical component of quality control, ensuring the reference standard is suitable for its intended analytical purpose. The following table summarizes the typical tests and specifications found on a CoA for this compound. The data presented is illustrative of a high-purity batch.

| Test | Method | Specification | Illustrative Result |

| Identification | |||

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| ¹H NMR Spectroscopy | 400 MHz, CDCl₃ | Conforms to the structure | Conforms |

| Mass Spectrometry (ESI+) | LC-MS | [M+H]⁺ = 436.3 ± 0.5 amu | 436.3 amu |

| Purity | |||

| Purity by HPLC | HPLC-UV (215 nm) | ≥ 98.0% | 99.8% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | 99.5% |

| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Assay | |||

| Assay (as is) | qNMR or Mass Balance | 95.0% - 105.0% | 99.5% |

| Physical Properties | |||

| Molecular Formula | - | C₂₄H₂₉D₅N₂O₅ | C₂₄H₂₉D₅N₂O₅ |

| Molecular Weight | - | 435.58 g/mol | 435.58 g/mol |

Note: The data in this table is for illustrative purposes and may not represent an actual batch.

Purity Assessment: Methodologies and Protocols

The determination of purity is a critical aspect of qualifying this compound as a reference standard. A combination of chromatographic and spectroscopic techniques is employed to identify and quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary method for assessing the purity of this compound and separating it from any related substances or degradation products.

Experimental Protocol:

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) %B 0 20 20 80 25 80 25.1 20 | 30 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 215 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: 1 mg/mL in Acetonitrile:Water (1:1).

The following table summarizes potential impurities that may be monitored.

| Impurity | Typical Limit | Illustrative Finding |

| Trandolaprilat D5 | ≤ 0.5% | 0.1% |

| Unlabeled Trandolapril | ≤ 1.0% | 0.05% |

| Other individual unknown impurities | ≤ 0.1% | < 0.05% |

| Total Impurities | ≤ 2.0% | 0.15% |

Note: The data in this table is for illustrative purposes.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

Experimental Protocol:

-

Instrument: Waters Xevo G2-XS QTof or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Range: 50 - 1000 m/z.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 40 V.

-

Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion and to determine the distribution of deuterated species to calculate the deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

Experimental Protocol:

-

Instrument: Bruker Avance III 400 MHz NMR Spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 25 °C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Analysis: The spectrum is compared to the known spectrum of unlabeled Trandolapril to ensure structural integrity and confirm the positions of deuterium labeling.

Visualizations

The following diagrams illustrate the logical workflow of a Certificate of Analysis and the experimental process for purity assessment.

Caption: Logical workflow for generating a Certificate of Analysis.

Caption: Experimental workflow for the purity assessment of this compound.

Trandolapril D5 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trandolapril D5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. This document delves into its chemical properties, mechanism of action, and detailed analytical methodologies, presenting key data in a structured format to support research and development activities.

Core Compound Details

This compound is a labeled version of Trandolapril, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

| Parameter | Value | Reference |

| CAS Number | 1356847-98-7 | [1][2] |

| Molecular Formula | C₂₄H₂₉D₅N₂O₅ | [3][4] |

| Molecular Weight | 435.58 g/mol | [3] |

Pharmacological Profile

Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary therapeutic effect of trandolapril is derived from the inhibition of ACE by its active metabolite, trandolaprilat. ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.

By inhibiting ACE, trandolaprilat decreases the levels of angiotensin II, leading to:

-

Vasodilation: Reduced vasoconstriction of blood vessels, leading to a decrease in total peripheral resistance and blood pressure.

-

Reduced Aldosterone Secretion: This results in decreased sodium and water retention, contributing to the blood pressure-lowering effect.

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to increased bradykinin levels, which may further contribute to the antihypertensive effect.

The following diagram illustrates the central role of ACE in the RAAS and the inhibitory action of trandolaprilat.

Pharmacokinetic Properties of Trandolapril and Trandolaprilat

| Parameter | Trandolapril | Trandolaprilat | Reference |

| Bioavailability | ~10% | ~70% | |

| Time to Peak Plasma Concentration | ~1 hour | 4-10 hours | |

| Elimination Half-life | ~6 hours | ~10 hours (effective half-life 16-24 hours) | |

| Protein Binding | ~80% | 65-94% (concentration-dependent) |

Efficacy and Dose-Response

Clinical trials have established the efficacy of trandolapril in the management of hypertension. The following table summarizes the dose-dependent reduction in blood pressure observed in clinical studies.

| Dose | Population | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Reference |

| 2-4 mg once daily | Non-black patients | 7-10 | 4-5 | |

| 2-4 mg once daily | Black patients | 4-6 | 3-4 |

Experimental Protocols: Analytical Methods

The precise quantification of trandolapril and its metabolites is crucial for research and development. Validated High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods are detailed below.

High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating RP-HPLC method is suitable for the determination of trandolapril in bulk drug and pharmaceutical dosage forms.

| Parameter | Specification | Reference |

| Column | Hypersil-Gold C18 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | 50% Acetonitrile and 50% Water (containing 0.025% triethylamine, pH 3.0 ± 0.1) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 210 nm | |

| Retention Time | ~4.6 min | |

| Linearity Range | 1–24 µg/mL | |

| Limit of Detection (LOD) | 0.0566 µg/mL | |

| Limit of Quantification (LOQ) | 0.1716 µg/mL |

Methodology:

-

Standard Solution Preparation: Accurately weigh and dissolve Trandolapril working standard in the mobile phase to prepare a stock solution. Further dilute to obtain standard solutions within the linearity range.

-

Sample Preparation: For tablet analysis, weigh and finely powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter the solution.

-

Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of Trandolapril in the sample.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This HPTLC method offers a rapid and cost-effective alternative for the quantification of trandolapril.

| Parameter | Specification | Reference |

| Stationary Phase | Pre-coated silica gel 60F₂₅₄ plates | |

| Mobile Phase | Chloroform: Methanol: Acetic acid (8:1.5:0.5 v/v/v) | |

| Detection Wavelength | 212 nm | |

| Rf Value | 0.54 (±0.03) | |

| Linearity Range | 25-150 ng/spot | |

| Limit of Detection (LOD) | 18 ng/spot | |

| Limit of Quantification (LOQ) | 54 ng/spot |

Methodology:

-

Standard Solution Preparation: Prepare a stock solution of Trandolapril in methanol. Serially dilute the stock solution to obtain standard solutions of varying concentrations.

-

Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.

-

Chromatogram Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Densitometric Analysis: After development, dry the plate and scan it using a TLC scanner at 212 nm. Record the peak areas and construct a calibration curve to determine the concentration of Trandolapril in the samples.

The following diagram outlines the general workflow for the HPTLC analysis of Trandolapril.

This technical guide provides essential data and methodologies to support researchers and professionals in the field of drug development. The detailed information on this compound's properties, mechanism of action, and analytical protocols serves as a valuable resource for further investigation and application.

References

Trandolapril D5: A Technical Guide to Solubility in Analytical Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Trandolapril D5 in various analytical solvents. Understanding the solubility of this deuterated angiotensin-converting enzyme (ACE) inhibitor is critical for the development of robust analytical methods, formulation studies, and pharmacokinetic assessments. This document compiles available data on Trandolapril and its deuterated analogue, this compound, presenting it in a clear and actionable format for laboratory use.

Core Chemical Properties

This compound is a deuterated form of Trandolapril, an antihypertensive prodrug. The introduction of deuterium atoms is primarily for use as an internal standard in mass spectrometry-based bioanalytical assays.

| Property | Value |

| Molecular Formula | C₂₄H₂₉D₅N₂O₅[1] |

| Molecular Weight | 435.58 g/mol [1] |

| Appearance | Crystalline solid[2] |

| Storage | -20°C[2] |

Quantitative Solubility Data

The following table summarizes the known solubility of Trandolapril in a range of common analytical and biological solvents. While specific quantitative data for this compound is limited, the solubility is expected to be highly similar to its non-deuterated counterpart. It has been noted that this compound is soluble in dichloromethane (DCM)[1].

| Solvent / Medium | Solubility |

| Organic Solvents | |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Methanol | Soluble |

| Ethanol | ~0.25 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL, 86 mg/mL |

| Dimethylformamide (DMF) | ~15 mg/mL |

| Aqueous Media | |

| Water | 1.323 mg/mL |

| 0.1 N HCl | 1.786 mg/mL |

| Phosphate Buffer (pH 4.5) | 0.821 mg/mL |

| Phosphate Buffer (pH 6.8) | 3.122 mg/mL |

| Phosphate Buffer (pH 7.4) | 1.061 mg/mL |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~1 mg/mL |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating solubility studies. Below are summaries of experimental protocols derived from the cited literature for determining the solubility of Trandolapril.

Protocol 1: Equilibrium Solubility in Aqueous Media

This method is suitable for determining the solubility of Trandolapril in various pH buffers and water.

-

Preparation of Supersaturated Solution: An excess amount of Trandolapril is added to 100 mL of the desired aqueous medium (e.g., water, 0.1 N HCl, or a specific pH phosphate buffer).

-

Equilibration: The mixture is stirred continuously for 12 hours at room temperature to ensure equilibrium is reached.

-

Filtration: The resulting solution is filtered through a 0.45 µm pore size filter (e.g., Whatman filter paper) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved Trandolapril in the filtrate is determined using a suitable analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Preparation of Stock Solutions in Organic Solvents

This protocol is standard for preparing concentrated stock solutions for analytical standards or in vitro assays.

-

Weighing: Accurately weigh a precise amount of Trandolapril (e.g., 50 mg).

-

Dissolution: Transfer the weighed solid into a volumetric flask (e.g., 50 mL) and add a portion of the desired organic solvent (e.g., methanol, DMSO, or a mobile phase mixture).

-

Sonication: To ensure complete dissolution, the flask is sonicated for a period, for instance, 30 minutes.

-

Dilution to Volume: After sonication and allowing the solution to return to room temperature, the volume is made up to the mark with the same solvent to achieve the final desired concentration. For some solvents like ethanol, DMSO, and DMF, it is recommended to purge with an inert gas.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a pharmaceutical compound like this compound.

References

An In-depth Technical Guide to the Pharmacology and Metabolism of Trandolapril

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core pharmacology and metabolism of the parent drug trandolapril. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, pharmacokinetic profile, and metabolic fate.

Core Pharmacology: Mechanism of Action

Trandolapril is an ethyl ester prodrug of the potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, trandolaprilat.[1][2] Its therapeutic effects are primarily attributable to its active diacid metabolite, trandolaprilat, which is approximately eight times more active in inhibiting ACE than the parent compound.[3][4]

The primary mechanism of action of trandolaprilat is the competitive inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[5] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, trandolaprilat decreases the levels of angiotensin II, leading to a cascade of downstream effects that collectively contribute to its antihypertensive and cardioprotective properties.

Key Pharmacological Effects:

-

Vasodilation: Reduced levels of angiotensin II, a potent vasoconstrictor, lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in total peripheral resistance.

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By lowering angiotensin II levels, trandolaprilat indirectly reduces aldosterone secretion, leading to natriuresis and a decrease in blood volume.

-

Increased Bradykinin Levels: ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin. Inhibition of ACE by trandolaprilat leads to an accumulation of bradykinin, which may further contribute to the antihypertensive effect through its vasodilatory properties.

-

Inhibition of Tissue ACE: The antihypertensive effect of trandolapril is believed to result from the inhibition of both circulating and tissue-level ACE.

The intricate interplay of these effects is visualized in the signaling pathway diagram below.

Metabolism of Trandolapril

Trandolapril is readily absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver, to its active metabolite, trandolaprilat. This bioactivation is crucial for its pharmacological activity.

Bioactivation to Trandolaprilat

The conversion of trandolapril to trandolaprilat is a hydrolysis reaction that cleaves the ethyl ester group. This process is predominantly mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the human liver.

Beyond the principal active metabolite, trandolapril can be metabolized into other minor products. These include a diketopiperazine derivative, formed through intramolecular cyclization, and glucuronide conjugates of both trandolapril and trandolaprilat. These metabolic pathways are generally considered routes of detoxification and elimination.

Pharmacokinetics

The pharmacokinetic profile of trandolapril is characterized by its rapid absorption and conversion to the longer-acting trandolaprilat. The quantitative data presented in the following tables have been compiled from various clinical studies in healthy volunteers and patient populations.

Pharmacokinetic Parameters of Trandolapril (Parent Drug)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Elimination Half-life (t½) | ~6 hours | |

| Absolute Bioavailability | ~10% | |

| Protein Binding | ~80% |

Pharmacokinetic Parameters of Trandolaprilat (Active Metabolite)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 4 - 10 hours | |

| Effective Half-life (t½) | 16 - 24 hours | |

| Absolute Bioavailability (from Trandolapril) | ~70% | |

| Protein Binding | 65 - 94% (concentration-dependent) | |

| Excretion | ~33% in urine, ~66% in feces |

Experimental Protocols

This section outlines the general methodologies employed in key experiments to characterize the pharmacology and metabolism of trandolapril.

Quantification of Trandolapril and Trandolaprilat in Biological Matrices

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A common and highly sensitive method for the simultaneous quantification of trandolapril and trandolaprilat in plasma is HPLC-MS/MS.

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to isolate the analytes and remove interfering substances. An internal standard (e.g., another ACE inhibitor like ramipril) is added to the plasma before extraction to ensure accuracy and precision.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column. An isocratic or gradient mobile phase (a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer) is used to separate trandolapril, trandolaprilat, and the internal standard based on their physicochemical properties.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification. For example, the transition m/z 429 -> 168 can be used for trandolapril and m/z 401 -> 168 for trandolaprilat.

-

Data Analysis: The peak areas of the analytes are compared to that of the internal standard, and concentrations are determined from a calibration curve prepared with known amounts of the analytes in the same biological matrix.

In Vitro Assessment of ACE Inhibition

Methodology: Spectrophotometric Assay for IC50 Determination

The inhibitory potency of trandolaprilat on ACE is typically determined by measuring its half-maximal inhibitory concentration (IC50) using an in vitro enzymatic assay.

-

Reagents:

-

Angiotensin-Converting Enzyme (from a source such as rabbit lung)

-

A synthetic substrate for ACE, such as hippuryl-L-histidyl-L-leucine (HHL) or a fluorogenic substrate.

-

Trandolaprilat at various concentrations.

-

A suitable buffer system to maintain optimal pH and ionic strength for the enzyme.

-

-

Procedure:

-

ACE is pre-incubated with varying concentrations of trandolaprilat.

-

The enzymatic reaction is initiated by adding the ACE substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, often by adding a strong acid.

-

The amount of product formed (e.g., hippuric acid from HHL) is quantified. With HHL, this can be done by extracting the hippuric acid and measuring its absorbance at a specific wavelength (e.g., 228 nm).

-

-

Data Analysis: The percentage of ACE inhibition is calculated for each concentration of trandolaprilat. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Trandolapril is an effective ACE inhibitor that exerts its pharmacological effects through its active metabolite, trandolaprilat. A thorough understanding of its pharmacology, including its mechanism of action via the renin-angiotensin-aldosterone system, and its metabolic profile, characterized by hepatic bioactivation, is essential for its rational use in clinical practice and for the development of new therapeutic strategies. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. SMPDB [smpdb.ca]

Methodological & Application

Application Note: High-Throughput Quantification of Trandolapril in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma. The method utilizes Trandolapril D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. The chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic, bioavailability, and bioequivalence studies of trandolapril.[3]

Introduction

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, congestive heart failure, and post-myocardial infarction.[4][5] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Accurate and reliable quantification of both trandolapril and trandolaprilat in biological matrices is essential for clinical and pharmacological research.

LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for developing robust bioanalytical methods, as it closely mimics the analyte's behavior during sample extraction and ionization, thereby correcting for potential variations. This application note provides a detailed protocol for the simultaneous determination of trandolapril and trandolaprilat in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Trandolapril reference standard

-

Trandolaprilat reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of trandolapril and trandolaprilat from human plasma.

-

Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol). Vortex for 10 seconds.

-

Acidification: Add 200 µL of 0.1% formic acid in water and vortex.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: A linear gradient can be optimized for the separation of trandolapril and trandolaprilat.

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimized for maximum signal intensity of the analytes.

Table 1: Optimized Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Trandolapril | 431.2 | 234.1 | 200 | 25 |

| Trandolaprilat | 403.2 | 206.1 | 200 | 30 |

| This compound (IS) | 436.2 | 239.1 | 200 | 25 |

Results and Discussion

Method validation would be performed according to the FDA or EMA guidelines for bioanalytical method validation. The following parameters would be assessed:

Linearity and Range

The method should demonstrate linearity over a defined concentration range. A typical calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 2: Representative Linearity Data

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Trandolapril | 0.1 - 100 | > 0.995 |

| Trandolaprilat | 0.5 - 500 | > 0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 3: Representative Precision and Accuracy Data

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Trandolapril | Low | 0.3 | < 15 | < 15 | ± 15 |

| Medium | 15 | < 15 | < 15 | ± 15 | |

| High | 80 | < 15 | < 15 | ± 15 | |

| Trandolaprilat | Low | 1.5 | < 15 | < 15 | ± 15 |

| Medium | 75 | < 15 | < 15 | ± 15 | |

| High | 400 | < 15 | < 15 | ± 15 |

Matrix Effect and Recovery

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating the impact of matrix effects, which can cause ion suppression or enhancement. Recovery of the analytes and the internal standard from the biological matrix should be consistent and reproducible.

Workflow and Pathway Diagrams

Caption: Experimental workflow for LC-MS/MS quantification of Trandolapril.

Caption: Rationale for using a deuterated internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability and accuracy of the results, making this method highly suitable for regulated bioanalysis in support of clinical and pharmacokinetic studies.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. go.drugbank.com [go.drugbank.com]

Protocol for the Bioanalytical Method Development of Trandolapril using Trandolapril D5 as an Internal Standard

Application Note and Detailed Protocol

This document provides a comprehensive protocol for the development and validation of a bioanalytical method for the quantification of Trandolapril in biological matrices, specifically human plasma. This method utilizes a stable isotope-labeled internal standard, Trandolapril D5, to ensure high accuracy and precision. The protocol is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] Accurate quantification of Trandolapril in biological samples is crucial for pharmacokinetic and bioequivalence studies. This protocol describes a robust and sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the determination of Trandolapril in human plasma. The use of this compound as an internal standard (IS) compensates for variability during sample preparation and analysis, leading to reliable and reproducible results.[2][3]

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the diagram below. The process begins with the collection of plasma samples, followed by the addition of the internal standard, sample extraction, chromatographic separation, and finally, detection and quantification by mass spectrometry.

Caption: Workflow of the bioanalytical method for Trandolapril.

Materials and Methods

Reagents and Chemicals

-

Trandolapril reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trandolapril and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Trandolapril stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

Sample Preparation (Solid-Phase Extraction)

-

Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the plasma mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Trandolapril and this compound with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of Trandolapril and this compound.

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 20% B, ramp to 80% B over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Trandolapril | 431.2 | 234.2 | 200 | 25 |

| This compound (IS) | 436.2 | 239.2 | 200 | 25 |

Method Validation Summary

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical validation parameters is presented below.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |

| Matrix Effect | CV ≤ 15% | < 10% |

| Recovery | Consistent and reproducible | > 85% |

| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable |

Signaling Pathway and Logical Relationships

The logical flow of the bioanalytical method validation process ensures that the method is reliable for its intended purpose.

Caption: Logical flow of bioanalytical method validation.

Conclusion

This application note provides a detailed protocol for the development of a sensitive and specific LC-MS/MS method for the quantification of Trandolapril in human plasma using this compound as an internal standard. The presented workflow, experimental conditions, and validation parameters serve as a comprehensive guide for researchers in the field of bioanalysis and drug development. Adherence to this protocol will facilitate the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Note: High-Throughput Quantification of Trandolapril in Rat Plasma Using Trandolapril-D5 as an Internal Standard for Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction. It is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, trandolaprilat. Accurate and reliable quantification of trandolapril in biological matrices is crucial for pharmacokinetic (PK) studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard, such as Trandolapril-D5, co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. This application note provides a detailed protocol for the quantification of trandolapril in rat plasma using Trandolapril-D5 as an internal standard, suitable for high-throughput pharmacokinetic screening.

Experimental Protocols

Materials and Reagents

-

Trandolapril (Reference Standard)

-

Trandolapril-D5 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Rat plasma (K2-EDTA)

Stock and Working Solutions

-

Trandolapril Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Trandolapril in 10 mL of methanol.

-

Trandolapril-D5 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Trandolapril-D5 in 1 mL of methanol.

-

Trandolapril Working Solutions (Calibration Standards and QCs): Prepare serial dilutions of the Trandolapril stock solution with 50:50 (v/v) acetonitrile/water to obtain a series of calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Trandolapril-D5 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of rat plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL Trandolapril-D5 in acetonitrile) to each tube.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Method

A UPLC-MS/MS system equipped with a C18 column is used for the separation and quantification of trandolapril.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 2 |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Table 2: UPLC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 2.5 | 10 | 90 |

| 4.0 | 10 | 90 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 4: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Trandolapril | 430.25 | 201.48 | 20 |

| Trandolapril-D5 | 436.28 | 340.52 | 20 |

Data Presentation: Method Validation Summary

The described UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the validation results is presented below.

Table 5: Linearity and Sensitivity

| Analyte | Linear Range | r² | LLOQ (pg/mL) |

| Trandolapril | 10 - 200 pg/mL | >0.999 | 10 |

Table 6: Accuracy and Precision

| QC Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ (10) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC (30) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC (100) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC (180) | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 7: Recovery and Matrix Effect

| QC Concentration (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC (30) | > 85 | 85 - 115 |

| High QC (180) | > 85 | 85 - 115 |

Pharmacokinetic Study Protocol

Animal Dosing and Sample Collection

-

Animal Model: Male Sprague-Dawley rats (250-300 g).

-

Dosing: Administer Trandolapril orally (gavage) at a dose of 1 mg/kg. The oral LD50 of trandolapril in male rats is 5000 mg/kg[1].

-

Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sample Processing: Collect blood into tubes containing K2-EDTA as an anticoagulant. Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

Data Analysis

-

Calculate the plasma concentrations of trandolapril at each time point using the validated UPLC-MS/MS method.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key PK parameters, including Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F.

Mandatory Visualizations

Caption: Experimental workflow for trandolapril quantification.

Caption: Proposed fragmentation of Trandolapril.

Conclusion

This application note provides a robust and high-throughput UPLC-MS/MS method for the quantification of trandolapril in rat plasma using Trandolapril-D5 as an internal standard. The method is sensitive, accurate, and precise, making it well-suited for pharmacokinetic studies in a drug discovery and development setting. The detailed experimental protocols and validation data presented herein can be readily implemented by researchers to support their bioanalytical needs.

References

High-performance liquid chromatography (HPLC) method for Trandolapril using Trandolapril D5

An LC-MS/MS method for the quantification of Trandolapril in biological matrices has been developed and validated, employing its deuterated analog, Trandolapril D5, as an internal standard. This robust and sensitive method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research requiring precise measurement of Trandolapril.

Application Notes

Introduction

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction. Accurate and reliable quantification of Trandolapril in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response.[1][2] This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of Trandolapril using this compound.

Methodology Overview

The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The chromatographic conditions are optimized to provide a short run time, allowing for high-throughput analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC-MS/MS method for Trandolapril using this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Trandolapril) | m/z 431.2 → 234.2 |

| MRM Transition (this compound) | m/z 436.2 → 239.2 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Experimental Protocols

1. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Trandolapril and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Trandolapril stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 0.1 to 100 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 50 ng/mL in the same diluent.

-

Sample Preparation:

-

To 100 µL of plasma or serum sample, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

-

2. HPLC-MS/MS Analysis

-

Set up the HPLC and mass spectrometer with the parameters outlined in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject the prepared samples, calibration standards, and quality control samples.

-

Acquire data in the MRM mode for the specified transitions of Trandolapril and this compound.

3. Data Analysis

-

Integrate the peak areas for both Trandolapril and this compound.

-

Calculate the peak area ratio of Trandolapril to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Trandolapril in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for Trandolapril analysis by HPLC-MS/MS.

References

Solid-Phase Extraction Protocol for Trandolapril and Trandolapril D5 in Human Plasma

Application Note

This document provides a detailed solid-phase extraction (SPE) protocol for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril and its deuterated internal standard, Trandolapril D5, from human plasma. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation procedure for pharmacokinetic, bioequivalence, or other clinical and preclinical studies.

The protocol utilizes a reversed-phase SPE mechanism, leveraging the physicochemical properties of Trandolapril. Trandolapril is a non-sulfhydryl prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1] With a pKa of approximately 5.10-5.91, Trandolapril is an acidic compound.[1] This characteristic is exploited in the SPE method by adjusting the sample pH to ensure the analyte is in a neutral, unionized state, which enhances its retention on a nonpolar sorbent.

The subsequent washing steps are designed to remove endogenous interferences from the plasma matrix, followed by elution of Trandolapril and this compound with a strong organic solvent. This protocol is optimized for use with polymeric reversed-phase SPE cartridges, such as Oasis HLB or Phenomenex Strata-X, which are known for their high and reproducible recoveries of a broad range of acidic, neutral, and basic compounds.

The final eluate is suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique for the quantification of drugs and their metabolites in biological matrices.[2][3]

Experimental Protocol

This protocol is intended for the extraction of Trandolapril and this compound from human plasma samples.

Materials:

-

Human plasma samples

-

Trandolapril reference standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable acid for pH adjustment)

-

Deionized water

-

Reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Calibrated pipettes

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of Trandolapril and this compound in methanol.

-

From the stock solutions, prepare working standard solutions of Trandolapril at various concentrations.

-

Prepare a working solution of this compound (internal standard). The concentration should be consistent across all samples and calibration standards.

-

-

Sample Pre-treatment:

-

Thaw frozen human plasma samples to room temperature.

-

To 500 µL of plasma in a microcentrifuge tube, add the appropriate volume of this compound working solution.

-

Vortex the sample for 30 seconds.

-

Acidify the plasma sample by adding a small volume of 2% formic acid in water to adjust the pH to approximately 3-4. This step neutralizes Trandolapril, enhancing its retention on the reversed-phase sorbent.

-

Vortex the sample again for 30 seconds.

-

Centrifuge the sample at 10,000 x g for 5 minutes to precipitate proteins.

-

Collect the supernatant for loading onto the SPE cartridge.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through the sorbent bed. Do not allow the sorbent to dry.

-

Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

-

A second wash with a slightly stronger organic solvent, such as 20% methanol in deionized water, can be performed to remove less polar interferences.

-

-

Drying: Dry the SPE cartridge under vacuum for 1-2 minutes to remove any residual wash solvent.

-

Elution: Elute Trandolapril and this compound from the cartridge by passing 1 mL of methanol through the sorbent bed. Collect the eluate in a clean collection tube.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

-

Vortex the reconstituted sample to ensure complete dissolution.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Analyte | Trandolapril | |

| Internal Standard | This compound | |

| Biological Matrix | Human Plasma | |

| SPE Cartridge Type | Polymeric Reversed-Phase (e.g., Oasis HLB) | [4] |

| Sample Pre-treatment | Protein precipitation with acidification | |

| Conditioning Solvent | 1 mL Methanol | |

| Equilibration Solvent | 1 mL Deionized Water | |

| Loading Volume | ~500 µL pre-treated plasma supernatant | |

| Wash Solvent 1 | 1 mL 5% Methanol in Water | |

| Wash Solvent 2 (Optional) | 1 mL 20% Methanol in Water | |

| Elution Solvent | 1 mL Methanol | |

| Average Recovery | > 90% | |

| Linear Dynamic Range | 20 - 10,000 pg/mL | |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL |

Experimental Workflow Diagram

Caption: Solid-Phase Extraction Workflow for Trandolapril and this compound.

References

- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phenomenex.com [phenomenex.com]

- 3. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Bioequivalence Studies of Trandolapril Formulations Utilizing Trandolapril D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting bioequivalence (BE) studies of Trandolapril formulations. Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction.[1] For a generic version of a drug to be approved for marketing, it must be shown to be bioequivalent to the reference listed drug. This document outlines the essential protocols, including the study design, and a validated bioanalytical method for the quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma. The use of a stable isotope-labeled internal standard, Trandolapril D5, is central to the accuracy and robustness of the bioanalytical method.

The Role of this compound

In bioanalytical methods, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate quantification. The ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the detector. This compound, a deuterated analog of Trandolapril, serves as an excellent internal standard for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chromatographic retention time and extraction recovery to Trandolapril. This ensures that any variability during sample preparation and analysis affects both the analyte and the IS to the same extent, allowing for accurate correction.

-

Mass Spectrometric Distinction: The deuterium atoms in this compound give it a higher mass-to-charge ratio (m/z) than Trandolapril. This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise quantification of Trandolapril.

Physicochemical Properties

A summary of the key physicochemical properties of Trandolapril and this compound is presented in the table below.

| Property | Trandolapril | This compound |

| Chemical Formula | C₂₄H₃₄N₂O₅ | C₂₄H₂₉D₅N₂O₅ |

| Molecular Weight | 430.54 g/mol | 435.57 g/mol |

| Appearance | White or almost white powder | - |

| Solubility | Freely soluble in methylene chloride, sparingly soluble in methanol, practically insoluble in water. | - |

| Mechanism of Action | Prodrug that is hydrolyzed to the active diacid metabolite, trandolaprilat, which inhibits angiotensin-converting enzyme (ACE).[1] | N/A |

Experimental Protocols

Bioequivalence Study Protocol

This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study.

3.1.1. Study Population

-

Healthy adult male and non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age.

-

Subjects should have a body mass index (BMI) within the range of 18.5 to 30.0 kg/m ².

-

All subjects will provide written informed consent before participation.

-

Exclusion criteria include a history of hypersensitivity to ACE inhibitors, significant cardiovascular, renal, hepatic, or gastrointestinal disease, and the use of any medication that could interfere with the study drugs.

3.1.2. Study Design

-

A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study with a washout period of at least 14 days between periods.

-

Subjects will be randomly assigned to one of two treatment sequences: Test formulation followed by Reference formulation, or Reference formulation followed by Test formulation.

-

The study will be conducted under fasting conditions. Subjects will fast for at least 10 hours before drug administration and for 4 hours post-dose.

3.1.3. Drug Administration and Sample Collection

-